5-Bromo-2-(1-naphthylmethoxy)phenylamine
Description
Significance of Aromatic Amines in Organic Synthesis and Advanced Materials Science
Aromatic amines, or arylamines, are a foundational class of organic compounds characterized by an amino group (-NH₂) directly attached to an aromatic ring. wisdomlib.orgfiveable.me Their importance in organic chemistry is vast, primarily because they serve as versatile precursors and building blocks for a multitude of more complex molecules. numberanalytics.comnumberanalytics.com The reactivity of the amino group, combined with the electronic properties of the aromatic ring, makes these compounds essential starting materials in numerous chemical transformations. youtube.com
In organic synthesis, aromatic amines are pivotal intermediates. numberanalytics.com They are fundamental to the production of diazonium salts, which are highly versatile reagents that can be converted into a wide array of functional groups. fiveable.me This process is central to the synthesis of azo dyes, a large and commercially significant class of colored compounds used extensively in the textile, leather, and paper industries. numberanalytics.comvedantu.com Furthermore, the amino group can participate in various coupling reactions, enabling the construction of complex molecular architectures. numberanalytics.com The basicity of aromatic amines, although generally weaker than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, is a key property influencing their reactivity. fiveable.menumberanalytics.com
The applications of aromatic amines extend significantly into advanced materials science. nbinno.com They are crucial monomers in the synthesis of high-performance polymers and resins. numberanalytics.comnbinno.com For instance, aromatic amines are key components in the production of polyurethanes and are used to create antioxidants and vulcanization accelerators to enhance the durability of rubber. vedantu.com Their unique electronic properties also make them suitable for use in electronic materials, such as photoresists for semiconductor manufacturing. nbinno.com The ability of the amine group to interact with and modify surfaces has led to their use in developing corrosion inhibitors and in gas treatment processes for capturing carbon dioxide. vedantu.comrsc.org Their role as precursors to pharmaceuticals, dyes, pigments, and agrochemicals underscores their broad industrial and research significance. numberanalytics.comwikipedia.orgncert.nic.in
Table 1: Applications of Aromatic Amines
| Field | Specific Application |
|---|---|
| Dye Industry | Precursors for azo dyes used in textiles. numberanalytics.comvedantu.com |
| Pharmaceuticals | Building blocks for drugs like paracetamol and anesthetics. vedantu.comncert.nic.in |
| Polymers | Monomers for polyurethanes and components for rubber processing. vedantu.com |
| Agrochemicals | Intermediates in the synthesis of certain herbicides and pesticides. numberanalytics.com |
| Materials Science | Used in photoresist formulations for electronics and as corrosion inhibitors. vedantu.comnbinno.com |
Role of Naphthalene (B1677914) Derivatives in Diverse Chemical Research
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. alfa-chemistry.comknowde.com This structure provides a versatile and widely explored platform in various fields of chemical research. researchgate.netoled-intermediates.com Naphthalene and its derivatives are used as starting materials or intermediates for a vast range of chemicals, including dyes, pigments, pharmaceuticals, and polymers. alfa-chemistry.comnumberanalytics.com
One of the largest industrial uses of naphthalene is as a precursor to phthalic anhydride, which is essential for manufacturing plasticizers, paints, and resins. wikipedia.org Naphthalene derivatives, particularly aminonaphthalenesulfonic acids, are key intermediates in the synthesis of many synthetic azo dyes. wikipedia.org In materials science, hydrogenated forms of naphthalene, such as tetralin and decalin, are employed as low-volatility solvents. wikipedia.org Furthermore, naphthalene-based compounds are used to produce polymers and resins with specific properties. numberanalytics.com
In medicinal chemistry, the naphthalene scaffold is a valuable building block in drug discovery. nih.gov Its structure is present in numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.gov Notable examples of naphthalene-based pharmaceuticals include the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone, and the beta-blocker propranolol. numberanalytics.comwikipedia.org The bioactivity of naphthalene derivatives is often linked to their ability to be metabolized into reactive intermediates that can interact with cellular proteins and influence biochemical pathways. researchgate.net The versatility of the naphthalene ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of new therapeutic agents. researchgate.netnih.gov
Table 2: Examples of Naphthalene Derivatives in Different Research Areas
| Derivative Type | Application Area | Example(s) |
|---|---|---|
| Hydroxylated | Dyes, Antioxidants | Beta-naphthol alfa-chemistry.com |
| Sulfonated | Dyes, Surfactants | Aminonaphthalenesulfonic acids wikipedia.org |
| Carboxylic | Pharmaceuticals (NSAIDs) | Naproxen numberanalytics.com |
| Aminated | Dyes, Agrochemicals | Naphthylamines |
| Hydrogenated | Solvents | Tetralin, Decalin wikipedia.org |
Importance of Brominated Aromatic Scaffolds as Precursors in Complex Molecular Construction
The introduction of a bromine atom onto an aromatic ring is a powerful strategy in organic synthesis, transforming a relatively inert C-H bond into a versatile functional group. Brominated aromatic compounds, or aryl bromides, are highly valued as precursors for building more complex molecules, primarily through their participation in a wide range of cross-coupling reactions. nih.govacs.org
The carbon-bromine (C-Br) bond is reactive enough to undergo oxidative addition to transition metal catalysts, such as palladium, which is the key step in many powerful bond-forming reactions. numberanalytics.com This reactivity makes aryl bromides ideal substrates for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, among others. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
The utility of bromination extends to the construction of complex polycyclic aromatic hydrocarbons and functional materials. nih.govacs.org For instance, the selective bromination of porphyrin scaffolds allows for subsequent modifications to tune their electronic and optical properties for applications in sensors or as photosensitizers. researchgate.netbohrium.com The process of bromination followed by dehydrobromination can be used to induce oligomerization in the production of carbon fiber precursors. mdpi.com The bromine atom serves as a reliable "handle" that chemists can use to connect different molecular fragments, making brominated aromatic scaffolds indispensable tools in the art of molecular construction. ump.edu.pl
Contextualization of Aryl Ether Linkages in Synthetic Methodologies
The aryl ether linkage (Ar-O-R or Ar-O-Ar'), where an oxygen atom connects to at least one aromatic ring, is a common and important structural motif found in a vast number of natural products, pharmaceuticals, and polymers. rsc.orgalfa-chemistry.com The synthesis of this bond is therefore a critical topic in organic chemistry, with several established and emerging methodologies.
Historically, the Ullmann condensation has been a classic method for forming diaryl ether bonds, typically requiring harsh reaction conditions with a stoichiometric amount of copper. rsc.org Modern synthetic chemistry has seen the development of more efficient and milder catalytic methods. The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, enabling the cross-coupling of aryl halides with alcohols and phenols under relatively mild conditions. rsc.org Similarly, copper-catalyzed methods, often referred to as Ullmann-type or Chan-Lam couplings, have been greatly improved through the development of new ligands, allowing the reactions to proceed at lower temperatures and with greater functional group tolerance. rsc.orgorganic-chemistry.org Other strategies include nucleophilic aromatic substitution (SₙAr), which is particularly effective when the aromatic ring is activated by electron-withdrawing groups. rsc.org
The prevalence of the aryl ether linkage in biologically active molecules, such as the antibiotic vancomycin, highlights its importance. rsc.org In pharmaceuticals, the ether linkage can improve a drug's physicochemical properties. alfa-chemistry.com The stability and specific geometry of the aryl ether bond also make it a valuable component in materials science, contributing to the structural integrity and properties of high-performance polymers. The ongoing development of new synthetic methods for aryl ether construction remains an active area of research, focused on improving efficiency, substrate scope, and sustainability. organic-chemistry.orggoogle.comnih.gov
Overview of the Research Landscape Surrounding Substituted Phenylamine Derivatives
Phenylamine, more commonly known as aniline (B41778), and its substituted derivatives form a broad and extensively studied class of compounds. wikipedia.org Research into these molecules is driven by their immense utility as intermediates and their diverse biological and material properties. benthamdirect.comnih.gov The field encompasses the development of novel synthetic methods, the exploration of their pharmacological activities, and their application in materials science.
Synthetic research often focuses on creating new methods for the selective functionalization of the aniline scaffold. This includes reactions that modify the amino group or introduce substituents at specific positions on the aromatic ring. The synthesis of N,N-diphenylamine derivatives, for example, has been explored for applications ranging from antioxidants to precursors for medicines. benthamdirect.comnih.gov The electronic nature of the aniline ring can be tuned by adding either electron-donating or electron-withdrawing substituents, which in turn influences the reactivity and properties of the molecule. acs.org
Substituted phenylamine derivatives are prominent in medicinal chemistry and pharmacology. Many compounds containing this scaffold exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. benthamdirect.comnih.gov The phenethylamine (B48288) structure, a related motif, is the basis for a large class of psychoactive drugs and endogenous hormones. wikipedia.org In materials science, diphenylamine (B1679370) derivatives are investigated for their optoelectronic properties, with applications in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The ability to modify the structure of these compounds allows researchers to fine-tune their properties for specific functions, making the study of substituted phenylamines a continuously evolving and productive area of chemical research. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPDANNFFQZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 5-Bromo-2-(1-naphthylmethoxy)phenylamine, one would expect to observe distinct signals for the aromatic protons on both the brominated phenyl ring and the naphthyl group, as well as a characteristic singlet for the methylene (B1212753) (-CH2-) protons of the naphthylmethoxy group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be critical in confirming the substitution pattern on both ring systems.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. This would allow for the counting of all carbon atoms and provide information on their hybridization (sp², sp³). The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms (like oxygen and bromine) appearing at a lower field.
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the phenyl and naphthyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the naphthylmethoxy group to the phenylamine moiety by observing a correlation between the methylene protons and the carbon atom of the phenyl ring attached to the ether oxygen.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, one would anticipate characteristic absorption bands corresponding to:
N-H stretching of the primary amine (-NH2) group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic and methylene groups, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching within the aromatic rings, which would give rise to several absorptions in the 1450-1600 cm⁻¹ region.
C-O stretching of the ether linkage, expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-N stretching of the amine, typically found around 1250-1350 cm⁻¹.
C-Br stretching , which would appear at lower frequencies, generally in the 500-600 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺) of this compound, which must be consistent with its molecular formula (C₁₇H₁₄BrNO). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation pattern observed in the mass spectrum would offer further structural clues, likely showing fragments corresponding to the loss of the naphthylmethyl group or cleavage of the ether bond.
Application of Combined Spectroscopic Data for Definitive Structural Confirmation
The precise structure of this compound is established through the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published in available literature, a hypothetical analysis based on the characterization of structurally similar molecules provides a framework for its structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in mapping the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the brominated phenyl ring and the naphthyl group. The protons on the phenyl ring would likely appear as a set of multiplets, with their chemical shifts influenced by the bromine and amine substituents. The seven protons of the naphthyl ring would also produce a complex series of signals in the aromatic region. A key diagnostic signal would be a singlet for the methylene (-CH₂-) protons of the naphthylmethoxy group, providing clear evidence of this linkage. The protons of the primary amine (-NH₂) would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum would show signals for the six carbons of the brominated phenyl ring, the ten carbons of the naphthyl ring, and the single methylene carbon. The carbon atoms attached to the bromine, oxygen, and nitrogen atoms would exhibit characteristic chemical shifts.
Infrared (IR) spectroscopy provides crucial information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methylene groups, C-O stretching for the ether linkage, and C-Br stretching.
Mass Spectrometry (MS) determines the molecular weight and can offer insights into the fragmentation pattern of the molecule, further confirming its structure. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₄BrNO). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
By integrating the data from these spectroscopic methods, a comprehensive and unambiguous structural assignment for this compound can be achieved.
Hypothetical Spectroscopic Data:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Multiplets in the aromatic region for phenyl and naphthyl protons; a singlet for the -CH₂- protons; a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Distinct signals for all 17 carbon atoms, with characteristic shifts for carbons bonded to bromine, oxygen, and nitrogen. |
| IR Spectroscopy | Characteristic absorption bands for N-H (amine), C-H (aromatic/aliphatic), C-O (ether), and C-Br bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₄BrNO, with a characteristic isotopic pattern for bromine. |
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds like this compound. This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound, being relatively nonpolar, would be retained on the column and then eluted by the mobile phase.
A typical HPLC analysis would involve:
Dissolving a small, accurately weighed sample of the compound in a suitable solvent.
Injecting the sample into the HPLC system.
Running a gradient or isocratic elution program, where the composition of the mobile phase is varied or kept constant, respectively, to achieve optimal separation.
Detecting the eluted compound using a UV detector, as the aromatic rings in the molecule will absorb UV light.
The resulting chromatogram would ideally show a single, sharp peak, indicating the presence of a pure compound. The retention time of this peak would be a characteristic property of the molecule under the specific chromatographic conditions. The presence of any additional peaks would signify impurities, and the area under each peak can be used to quantify the purity of the sample.
Hypothetical HPLC Parameters:
| Parameter | Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Expected Result | A single major peak with a specific retention time. |
The combination of these advanced spectroscopic and chromatographic techniques provides a robust framework for the structural elucidation and purity assessment of this compound, ensuring the integrity of the compound for any subsequent research or application.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics forms the foundation for modern computational chemistry, allowing for the detailed investigation of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy arrangement of atoms, known as the ground state. For a molecule like 5-Bromo-2-(1-naphthylmethoxy)phenylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict key structural parameters. researchgate.net
These calculations would precisely determine bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the phenyl and naphthyl rings and the specific spatial orientation of the methoxy (B1213986) bridge connecting them. The total electronic energy calculated for the optimized structure is a crucial indicator of its thermodynamic stability.
Below is an illustrative table of what optimized geometric parameters for this compound might look like based on DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-Br | ~1.91 Å |
| Bond Length | C(phenyl)-O | ~1.37 Å |
| Bond Length | O-C(methylene) | ~1.43 Å |
| Bond Length | C(methylene)-C(naphthyl) | ~1.51 Å |
| Bond Length | C(phenyl)-N | ~1.40 Å |
| Bond Angle | C-O-C | ~118.5° |
| Bond Angle | Br-C-C | ~119.8° |
| Dihedral Angle | C(phenyl)-O-C(methylene)-C(naphthyl) | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed across the naphthalene (B1677914) ring system. acs.org The presence of bromine, an electronegative atom, can also influence the energy levels of these orbitals. rsc.orgnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
| Parameter | Formula | Significance | Illustrative Value |
|---|---|---|---|
| E(HOMO) | - | Electron-donating ability | -5.95 eV |
| E(LUMO) | - | Electron-accepting ability | -1.20 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability | 4.75 eV |
| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron | 5.95 eV |
| Electron Affinity (A) | -E(LUMO) | Energy released when gaining an electron | 1.20 eV |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.38 eV |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | -3.58 eV |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. numberanalytics.com It is plotted on the molecule's electron density surface, with colors indicating different values of electrostatic potential.
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are prone to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are typically found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.
Green regions represent neutral or non-polar areas.
For this compound, an MEP analysis would likely show a significant negative potential (red) around the amine nitrogen and the ether oxygen due to their lone pairs. A positive potential (blue) would be expected on the amine hydrogens. The aromatic rings would show a mix of potentials, with the π-electron clouds being generally electron-rich. researchgate.netresearchgate.net This map is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.
Molecular Modeling and Conformational Analysis
While quantum mechanics describes electronic structure, molecular modeling is used to explore the three-dimensional shapes a molecule can adopt.
The stability of different conformers is governed by a delicate balance of intramolecular (within the molecule) non-covalent interactions. In this compound, several such interactions would be computationally investigated:
Intramolecular Hydrogen Bonding: A key interaction would be the potential for a hydrogen bond between one of the hydrogen atoms of the amine (-NH₂) group and the nearby ether oxygen atom. The formation of this pseudo-ring structure would significantly stabilize certain conformations.
π-Stacking: The electron-rich π-systems of the phenyl and naphthalene rings can interact favorably through π-stacking. This attractive, non-covalent interaction would favor conformations where the two aromatic rings are positioned in a parallel-displaced or T-shaped arrangement.
Cation-π Interactions: If the amine group were to become protonated (forming -NH₃⁺), a strong, attractive cation-π interaction could occur between the positively charged ammonium (B1175870) group and the electron-rich face of the naphthalene ring. This would be highly relevant in acidic environments.
Steric Repulsion: Conversely, conformations that bring bulky groups, such as the bromine atom or the aromatic rings, too close together would be destabilized by steric hindrance or van der Waals repulsion. utdallas.edu
Computational analysis quantifies the energetic contributions of these competing interactions to determine the most populated conformational states of the molecule under given conditions.
Mechanistic Pathways of Synthetic Reactions
A thorough understanding of the synthetic routes to this compound would necessitate computational analysis to map out the most plausible reaction mechanisms. Such studies typically involve calculating the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products.
Computational Elucidation of Transition States and Reaction Intermediates
In the absence of specific research on this compound, it is not possible to provide a computational elucidation of the transition states and reaction intermediates involved in its synthesis. This type of analysis is crucial for understanding the kinetics and feasibility of a chemical reaction, providing a molecular-level picture of the bond-breaking and bond-forming processes.
Understanding Regioselectivity and Stereoselectivity through Computational Models
Many organic reactions can yield multiple products, and computational models are invaluable for predicting and explaining the observed regioselectivity and stereoselectivity. For the synthesis of this compound, these models could, in principle, be used to determine why certain isomers are formed preferentially over others. However, no such computational studies have been specifically reported for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A common application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. While experimental data for this compound may exist in various databases, dedicated computational studies that predict and validate these spectroscopic features are not currently available in the scientific literature.
Without published research in these specific areas, a detailed, data-driven discussion as outlined is not feasible. The scientific community has yet to direct its focus towards the computational and theoretical investigation of this compound.
Structure Activity Relationship Sar Studies for 5 Bromo 2 1 Naphthylmethoxy Phenylamine Derivatives
Fundamental Principles of SAR Analysis in Complex Organic Molecules
The core principle of SAR analysis is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. numberanalytics.comnumberanalytics.com This relationship is governed by a molecule's physicochemical properties, including its shape, size, electronic distribution, and the presence of specific functional groups, which dictate its interactions with biological targets like enzymes and receptors. numberanalytics.comsolubilityofthings.com The "lock and key" model provides a fundamental analogy, where a molecule's ability to fit into a specific binding site determines its activity. numberanalytics.com
In the context of complex organic molecules such as 5-Bromo-2-(1-naphthylmethoxy)phenylamine, SAR analysis aims to identify the key structural features—pharmacophores—that are essential for a desired biological effect. gardp.org By systematically modifying the molecule's structure and observing the resulting changes in activity, researchers can build a comprehensive understanding of the SAR. wikipedia.org This knowledge is then used to rationally design new compounds with improved therapeutic profiles. numberanalytics.com
Several key principles underpin SAR analysis:
Functional Group Importance: The nature and position of functional groups significantly influence a molecule's electronic and steric properties, thereby affecting its binding affinity and efficacy. solubilityofthings.com
Stereochemistry: The three-dimensional arrangement of atoms is critical, as biological systems are often stereospecific.
Molecular Scaffolding: The core structure of the molecule provides the framework for the spatial arrangement of key functional groups.
Rational Design of Systematic Analogs for SAR Probing
The rational design of analogs is a crucial step in SAR studies, allowing for a systematic exploration of how different parts of a lead compound contribute to its activity. nih.govnih.gov For this compound, this involves creating a library of related compounds with specific modifications to its three main structural components: the brominated phenylamine moiety, the naphthyl ring system, and the aryl ether linkage.
The brominated phenylamine portion of the molecule offers several avenues for modification to probe the SAR. These include altering the position of the bromine atom and substituting the amino group.
Halogen Position: The position of the bromine atom on the phenyl ring can significantly impact the molecule's electronic properties and its ability to form halogen bonds with a biological target. Shifting the bromine to different positions (ortho, meta, para relative to the amino or ether group) can reveal optimal positioning for activity. Studies on other molecular classes have shown that halogen substitution can confer persistence under certain conditions and that the specific halogen (e.g., fluorine, chlorine, bromine) can influence activity through mechanisms like halogen bonding. wikipedia.orgmdpi.com For instance, in some quinoline (B57606) derivatives, bromo-substituents were found to enhance anticancer activity. nih.govresearchgate.net
Amino Group Substitution: The primary amine is a key functional group that can participate in hydrogen bonding. Replacing one or both hydrogen atoms with various alkyl or aryl groups can modulate the molecule's basicity, lipophilicity, and steric profile. This can provide insights into the size and nature of the binding pocket. The presence of a secondary amine has been noted as crucial for the activity of certain kinase inhibitors. mdpi.com
The following table illustrates potential modifications to the brominated phenylamine moiety:
| Modification | Rationale | Potential Impact on Activity |
| Varying Bromine Position | Explore electronic and steric effects of halogen placement. | Could enhance or decrease binding affinity and selectivity. |
| Substitution of Bromine | Replace bromine with other halogens (F, Cl, I) or other groups. | Modulate halogen bonding potential and overall electronic character. |
| N-Alkylation/N-Arylation | Alter basicity, lipophilicity, and steric bulk. | May improve cell permeability and target engagement. |
| Acylation of Amino Group | Introduce amide functionality to explore hydrogen bonding. | Can change electronic properties and introduce new interaction points. |
Substitution Patterns: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), alkyl, halo groups) at different positions on the naphthyl ring can probe the steric and electronic requirements of the binding site. acs.org For example, studies on naphthalene-chalcone hybrids have shown that substitution at the 2-position of the naphthalene (B1677914) ring can increase activity. nih.gov
Heterocyclic Fusion: Replacing one of the rings of the naphthalene system with a heterocycle (e.g., quinoline, quinoxaline, benzofuran) can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target. nih.gov This strategy can also alter the molecule's solubility and metabolic stability. nih.gov
The table below outlines possible variations to the naphthyl ring:
| Modification | Rationale | Potential Impact on Activity |
| Positional Isomers | Change the point of attachment from 1-naphthyl to 2-naphthyl. | Alters the overall geometry and steric profile of the molecule. |
| Ring Substitution | Introduce electron-donating or electron-withdrawing groups. | Modifies electronic properties and potential for specific interactions. |
| Bioisosteric Replacement | Substitute the naphthyl ring with other bicyclic aromatic systems. | Explores the necessity of the naphthalene core for activity. |
| Heterocyclic Analogs | Replace a benzene (B151609) ring of naphthalene with a heterocycle. | Introduces new potential binding interactions and alters physicochemical properties. nih.gov |
Chain Length: Increasing or decreasing the length of the methylene (B1212753) linker (-CH2-) between the oxygen and the naphthyl ring can alter the distance and relative orientation of the two aromatic systems. This can help to determine the optimal spatial arrangement for binding. Studies on other classes of compounds have shown that increasing chain length can dramatically affect activity. mdpi.com
Heteroatom Replacement: Replacing the ether oxygen with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), can significantly change the bond angles, electronic properties, and hydrogen bonding capacity of the linker. In some cases, replacing a sulfur atom with an oxygen isostere has resulted in a loss of activity, highlighting the importance of the specific heteroatom. nih.gov The cleavage of aryl-ether linkages is also a key consideration in the stability and metabolism of such compounds. rsc.orgresearchgate.netresearchgate.net
The following table details potential alterations to the aryl ether linkage:
| Modification | Rationale | Potential Impact on Activity |
| Homologation | Increase the number of methylene units in the linker. | Varies the distance and flexibility between the aromatic rings. |
| Linker Isosteres | Replace the ether oxygen with S, NH, or other groups. | Alters bond angles, electronics, and hydrogen bonding potential. |
| Introduction of Rigidity | Incorporate double or triple bonds into the linker. | Restricts conformational freedom to probe active conformation. |
| Branching on the Linker | Add substituents to the methylene group. | Introduces steric bulk near the linker to probe binding pocket space. |
Methodological Approaches for SAR Elucidation
A key methodological approach for elucidating SAR is the synthesis and biological evaluation of targeted compound libraries.
To systematically probe the SAR of this compound, a library of analogs is synthesized. nih.gov This involves developing flexible synthetic routes that allow for the introduction of diverse chemical functionalities at the desired positions. Techniques such as parallel synthesis can be employed to efficiently generate a large number of compounds for screening.
The synthesis of these analogs often relies on well-established organic reactions. For instance, the aryl ether linkage can be formed via a Williamson ether synthesis. Modifications to the aromatic rings can be achieved through various reactions like electrophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and nucleophilic aromatic substitution. mdpi.com The resulting library of compounds is then subjected to biological assays to determine their activity. By comparing the activity of the analogs to that of the parent compound, clear SAR trends can be established, guiding further optimization efforts.
Identification of Key Structural Determinants Influencing Chemical Reactivity or Theoretical Binding Potential
Based on the foundational principles of medicinal chemistry and computational analysis of related structures, several key structural features of this compound can be identified as critical for its theoretical binding potential and chemical reactivity.
The naphthylmethoxy group is a significant determinant. Its size and hydrophobicity suggest it plays a crucial role in anchoring the molecule within a binding site through non-polar interactions. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.
The bromo-substituted phenylamine moiety also contributes significantly. The bromine atom, being an electron-withdrawing group, influences the electronic properties of the phenyl ring. Its presence can also lead to specific halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The amine group is a key site for potential hydrogen bonding, acting as both a donor and an acceptor.
In studies of other bromo-substituted compounds, the position and nature of the halogen have been shown to be critical for biological activity. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence of a 2-bromo-4-fluorophenyl group was essential for their investigated biological effects. This underscores the importance of the specific substitution pattern on the phenyl ring of this compound for its potential interactions.
Mechanistic Investigations of Constituent Functional Groups and Their Transformations
Mechanistic Details of Electrophilic Aromatic Substitution on Aniline (B41778) Systems (with emphasis on bromination)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The mechanism involves two primary steps: the initial attack of the aromatic ring's π-electrons on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the deprotonation of a C-H bond to restore aromaticity. masterorganicchemistry.com This first step is typically the slow, rate-determining step because it disrupts the stable aromatic system. masterorganicchemistry.com
In the context of aniline, the amino group (-NH₂) profoundly influences the reaction's course. chemistrysteps.combyjus.com The nitrogen atom's lone pair of electrons can be donated into the benzene (B151609) ring through resonance, significantly increasing the ring's electron density. chemistrysteps.commasterorganicchemistry.com This enhanced nucleophilicity makes the aromatic ring highly activated towards electrophilic attack, leading to much faster reaction rates compared to unsubstituted benzene. chemistrysteps.commasterorganicchemistry.com
For the bromination of aniline, the electrophile is generated from molecular bromine (Br₂). In polar solvents like water, the bromine molecule can become polarized, allowing one bromine atom to act as an electrophile (Br⁺) that attacks the electron-rich aniline ring. byjus.comkhanacademy.org Due to the powerful activating effect of the amino group, the reaction is often so rapid that it proceeds without the need for a traditional Lewis acid catalyst (e.g., FeBr₃). chemistrysteps.com
The amino group is one of the strongest activating groups in electrophilic aromatic substitution. masterorganicchemistry.com Its activating nature stems from the powerful +R (resonance) effect, where the nitrogen's lone pair delocalizes into the aromatic π-system. This delocalization increases the electron density, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack. byjus.comallen.in
However, the reactivity of aniline is highly dependent on the reaction's pH. In strongly acidic conditions, the amino group, being basic, is protonated to form the anilinium ion (-NH₃⁺). byjus.comlibretexts.org The anilinium ion has a positive charge and lacks a lone pair for resonance donation. Consequently, it exerts a strong -I (inductive) electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org This deactivation makes the reaction much slower than with benzene. Furthermore, this deactivating anilinium group becomes a meta-director. byjus.comallen.in Therefore, nitration of aniline in a mixture of nitric and sulfuric acid often yields a significant amount of the meta-substituted product alongside the para-isomer, a direct consequence of the equilibrium between the free amine and its protonated form. allen.in
To circumvent these issues and control the reactivity, the amino group is often protected, typically through acetylation with acetic anhydride. khanacademy.orgyoutube.com The resulting acetanilide (B955) still possesses an activating acetylamino group, but its activating strength is diminished. The lone pair on the nitrogen is now delocalized not only into the benzene ring but also onto the adjacent carbonyl oxygen. khanacademy.orgyoutube.com This moderation of reactivity prevents polysubstitution and avoids the complications of protonation under acidic conditions. libretexts.org
Regiocontrol, or the direction of substitution to a specific position, is a critical aspect of synthesizing substituted aromatics. For activated systems like aniline, the directing effect of the substituent is paramount. The electron-donating amino group is a potent ortho, para-director. byjus.comallen.in Direct bromination of aniline with bromine water leads to the spontaneous formation of a white precipitate, 2,4,6-tribromoaniline, as the high activation of the ring facilitates substitution at all available ortho and para positions. byjus.comallen.in
Achieving monosubstitution, particularly para-substitution, requires moderating the amino group's activating influence. youtube.com The most common strategy is the protection of the amine as an amide, such as acetanilide. khanacademy.org This has two key benefits for regiocontrol:
Reduced Activation : As mentioned, the acetylamino group is less activating than the amino group, which helps prevent multiple substitutions. youtube.com
Steric Hindrance : The bulky acetylamino group sterically hinders the ortho positions, making the para position the more favorable site for electrophilic attack. khanacademy.org
Following the electrophilic substitution step (e.g., bromination to yield p-bromoacetanilide), the protecting acetyl group can be easily removed by acid or base hydrolysis to restore the amino group, yielding the desired para-substituted aniline, such as p-bromoaniline. khanacademy.orgyoutube.com This protection-substitution-deprotection sequence is a classic and effective method for controlling regioselectivity in the bromination of anilines. youtube.com Various other methods have been developed to achieve high para-selectivity in the bromination of activated rings, often employing specific brominating agents like N-bromosuccinimide (NBS) or tetraalkylammonium tribromides under controlled conditions. researchgate.netnih.gov
Mechanisms of Aryl Ether Bond Formation and Cleavage
The aryl ether bond (C-O-Ar) is a stable linkage central to many natural products and synthetic compounds. Its formation and cleavage are governed by several distinct mechanistic pathways.
Cleavage of alkyl aryl ethers can often be achieved using strong acids like HBr or HI. ucalgary.ca The mechanism typically begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral alcohol molecule). ucalgary.ca The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and cleaving the C-O bond via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group, to yield a phenol (B47542) and an alkyl halide. ucalgary.ca More complex cleavage can be achieved enzymatically or through metal-catalyzed hydrogenolysis. rsc.orgacs.org
While electrophilic substitution is common for electron-rich aromatics, nucleophilic aromatic substitution (SₙAr) is a key pathway for forming bonds to electron-poor aromatic rings. masterorganicchemistry.com The SₙAr mechanism is generally a two-step addition-elimination process. It requires an aromatic ring bearing a good leaving group (like a halide) and being activated by at least one strong electron-withdrawing group (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comacs.org
The mechanism proceeds as follows:
Addition : A strong nucleophile (e.g., an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group. This is the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final ether product. masterorganicchemistry.com
This pathway is generally not applicable to the synthesis of simple aryl ethers from unactivated aryl halides due to the high energy barrier for the initial nucleophilic attack. masterorganicchemistry.com
To overcome the limitations of the SₙAr reaction for unactivated aryl halides, metal-catalyzed cross-coupling reactions have become indispensable for aryl ether synthesis. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.
Ullmann Condensation : This classical method involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at high temperatures (100-300 °C). youtube.comorganic-chemistry.org While the exact mechanism is not fully elucidated, it is thought to proceed through the formation of a copper alkoxide and oxidative addition of the aryl halide to a Cu(I) species. youtube.com Newer methods using ligands like N,N-dimethylglycine allow the reaction to proceed under milder conditions. organic-chemistry.org
Buchwald-Hartwig Etherification : This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method for forming C-O bonds under relatively mild conditions. youtube.comorganic-chemistry.org The reaction couples aryl halides or triflates with alcohols. nih.gov The generally accepted mechanism involves a catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. nih.govresearchgate.net
Ligand Exchange/Deprotonation : The alcohol (R-OH) coordinates to the palladium center, and a base removes the hydroxyl proton to form a palladium alkoxide complex. researchgate.net
Reductive Elimination : The final step is the reductive elimination of the aryl ether (Ar-OR) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govresearchgate.net
The choice of phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands) is critical for the efficiency of the Buchwald-Hartwig reaction, as they facilitate the key steps of oxidative addition and reductive elimination. organic-chemistry.orgorganic-chemistry.org
| Mechanism | Key Features | Typical Conditions | Substrate Scope |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | Requires electron-withdrawing groups (EWG) ortho/para to leaving group. masterorganicchemistry.com Proceeds via Meisenheimer complex. masterorganicchemistry.com | Strong base (e.g., KHMDS, t-BuOK), polar aprotic solvent. acs.orgacs.org | Limited to electron-deficient aryl halides. masterorganicchemistry.com |
| Ullmann Condensation | Copper-catalyzed. youtube.com | High temperatures (often >150°C), base (e.g., K₂CO₃). youtube.comorganic-chemistry.org Milder conditions possible with ligands. organic-chemistry.org | Broad scope, particularly for aryl iodides and bromides. organic-chemistry.org |
| Buchwald-Hartwig Etherification | Palladium-catalyzed, involves a catalytic cycle. organic-chemistry.org | Milder temperatures (RT to ~120°C), base, phosphine ligands. youtube.com | Very broad, includes aryl chlorides, bromides, iodides, and triflates. organic-chemistry.orgorganic-chemistry.org |
Beyond formation and cleavage, aryl ethers can undergo rearrangements. The Truce-Smiles rearrangement is a notable example where an aryl ether can be converted to an o-hydroxydiarylmethane. nih.gov This transformation can proceed via competing anionic and radical pathways. nih.govstrath.ac.uk
In the anionic pathway , a strong base deprotonates a benzylic position on one of the aryl groups, generating a carbanion. nih.gov This carbanion then acts as an intramolecular nucleophile, attacking the aromatic ring of the ether in a 5-exo-trig cyclization. This is followed by the cleavage of the C-O bond to complete the rearrangement. nih.gov
Alternatively, a radical pathway can be initiated. For instance, a hydrogen atom can be abstracted from the benzylic position to form a benzyl (B1604629) radical. nih.gov This radical can then undergo cyclization onto the other aromatic ring. nih.gov The specific pathway—anionic versus radical—is often dependent on the reaction conditions and the specific structure of the amine or ether substrate. strath.ac.uk General radical mechanisms often involve steps like homolytic cleavage, addition to π bonds, and hydrogen or halogen abstraction. youtube.com
Mechanistic Aspects of Cross-Coupling Reactions Involving Bromoarenes
The bromoarene component of 5-Bromo-2-(1-naphthylmethoxy)phenylamine makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, typically follows a catalytic cycle involving a palladium(0) species. nih.govnih.gov
The catalytic cycle can be broken down into three primary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the bromoarene to a coordinatively unsaturated palladium(0) complex. nih.gov This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. The ease of this step is a key reason why palladium is a widely used catalyst for these reactions. nih.gov
Transmetalation: Following oxidative addition, a transmetalation step occurs. In this phase, an organometallic nucleophile, such as an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium(II) complex, displacing the halide. nih.govnih.gov This is a crucial step for introducing new functional groups onto the aromatic ring.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. nih.gov This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
The efficiency and selectivity of these reactions can be influenced by the nature of the ligands attached to the palladium catalyst. researchgate.netwiley-vch.de For instance, the use of bulky phosphine ligands can have a significant impact on the outcome of the reaction. researchgate.net While nickel-based catalysts are also used for cross-coupling reactions and can be more effective for certain substrates, palladium catalysts are more common for reactions involving aryl halides. nih.gov
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Step | Description |
| Oxidative Addition | The bromoarene reacts with a palladium(0) complex to form a palladium(II) intermediate. |
| Transmetalation | An organometallic nucleophile transfers its organic group to the palladium(II) complex. |
| Reductive Elimination | The two organic groups on the palladium complex couple to form the final product and regenerate the palladium(0) catalyst. |
General Metabolic Activation Pathways for Aromatic Amines (Theoretical Chemical Transformations)
The aromatic amine functional group in this compound is subject to metabolic activation, a series of biochemical transformations that can alter its properties. These pathways are primarily enzymatic and play a crucial role in the biotransformation of xenobiotics.
A primary metabolic pathway for aromatic amines is N-oxidation , which is often the initial and rate-determining step in their activation. who.intnih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of N-hydroxyarylamines. nih.gov These intermediates can undergo further reactions, such as esterification, to form more reactive species. taylorfrancis.com
Another significant metabolic route is N-acetylation , governed by N-acetyltransferases (NATs). This pathway can either lead to detoxification or, in some cases, contribute to the formation of reactive metabolites. who.int The balance between N-oxidation and N-acetylation can be a critical determinant of the ultimate biological activity of an aromatic amine. who.int
Theoretical studies suggest that the metabolically activated forms of aromatic amines, such as nitrenium ions, can react with cellular macromolecules like DNA. nih.gov The reactivity of these species is influenced by their electronic and steric properties. nih.gov
Other potential metabolic transformations for aromatic amines include ring hydroxylation and N-dealkylation. For substituted anilines, the relative importance of these pathways can vary depending on the specific structure of the molecule and the biological system. nih.gov
Table 2: Theoretical Metabolic Pathways for Aromatic Amines
| Pathway | Key Enzyme(s) | Description |
| N-Oxidation | Cytochrome P450 (CYP) | The addition of an oxygen atom to the nitrogen of the amine group, often the first step in metabolic activation. nih.gov |
| N-Acetylation | N-Acetyltransferases (NATs) | The transfer of an acetyl group to the amine, which can be a detoxification or activation step. who.int |
| Ring Hydroxylation | Cytochrome P450 (CYP) | The addition of a hydroxyl group to the aromatic ring. nih.gov |
| N-Dealkylation | Cytochrome P450 (CYP) | The removal of an alkyl group from the nitrogen atom. nih.gov |
Future Research Trajectories and Methodological Innovations in the Study of 5 Bromo 2 1 Naphthylmethoxy Phenylamine
The synthesis and study of complex molecules like 5-Bromo-2-(1-naphthylmethoxy)phenylamine, a substituted diphenylamine (B1679370) derivative, stand to benefit significantly from emerging technologies and innovative chemical strategies. Future research is poised to move beyond traditional synthetic protocols, embracing methodologies that offer greater efficiency, sustainability, and precision. These advancements promise to accelerate the discovery and development of novel compounds and materials.
Q & A
Q. How can researchers optimize the multi-step synthesis of 5-Bromo-2-(1-naphthylmethoxy)phenylamine while minimizing side reactions?
-
Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For bromination steps, control electrophilic aromatic substitution regioselectivity by leveraging steric and electronic effects of the naphthylmethoxy group. Monitor intermediates via HPLC (high-performance liquid chromatography) to track purity . Incorporate computational tools like density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
-
Key Data :
| Parameter Studied | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Prevents decomposition of brominated intermediates |
| Solvent (Polarity) | DCM/THF mix | Balances solubility and reactivity |
| Catalyst (e.g., FeCl₃) | 0.5–1.0 eq | Maximizes electrophilic substitution efficiency |
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
-
Methodological Answer : Combine ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature). For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, calibrated against a certified reference standard. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing effects .
-
Typical Analytical Parameters :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–8.5 ppm (naphthyl protons), δ 5.1 ppm (OCH₂) |
| HRMS (ESI+) | m/z 358.03 [M+H]⁺ (theoretical for C₁₇H₁₅BrNO) |
| HPLC Retention Time | 12.3 min (C18 column, acetonitrile/water gradient) |
Q. How does the steric bulk of the naphthylmethoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and LC-MS to identify breakdown products. The naphthylmethoxy group’s steric hindrance likely reduces hydrolysis rates compared to smaller alkoxy substituents. Compare results with analogs (e.g., phenylmethoxy derivatives) to isolate steric effects .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
-
Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For dynamic interactions, use molecular dynamics (MD) simulations (AMBER, GROMACS) to assess conformational stability over 100+ ns trajectories. Cross-reference with SAR data from halogen-substituted analogs .
-
Example Computational Results :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental Kd (µM) |
|---|---|---|
| Tyrosine Kinase A | -8.2 | 12.3 ± 1.5 |
| Serotonin Receptor 5-HT₂A | -7.5 | 18.9 ± 2.1 |
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Methodological Answer : Systematically evaluate assay conditions:
- Membrane permeability : Use Caco-2 cell monolayers to quantify passive diffusion vs. active transport.
- Metabolic stability : Incubate with human liver microsomes (HLM) and monitor depletion via LC-MS.
- Off-target effects : Screen against a panel of 50+ receptors/enzymes (Eurofins Cerep) to identify promiscuity.
Discrepancies may arise from differences in cell line expression profiles (e.g., CYP450 isoforms) or solvent effects (DMSO vs. aqueous buffers). Normalize data using internal controls (e.g., reference inhibitors) .
Q. What strategies enable the design of derivatives to explore structure-activity relationships (SAR) while maintaining synthetic feasibility?
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer : Leverage directing group effects : The electron-donating methoxy group directs electrophiles to the para position, while bromine’s electron-withdrawing nature meta-directs. Use low-temperature kinetics (e.g., -78°C in THF) to favor kinetic products, or thermodynamic control (reflux in toluene) for stable isomers. Confirm regiochemistry via NOESY NMR to detect spatial proximity between substituents .
Key Considerations for Experimental Design
- Contradiction Analysis : When biological activity conflicts with computational predictions, re-examine force field parameters or assay conditions (e.g., redox-active media).
- Safety Protocols : Adhere to Chemical Hygiene Plans for handling brominated aromatics (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
